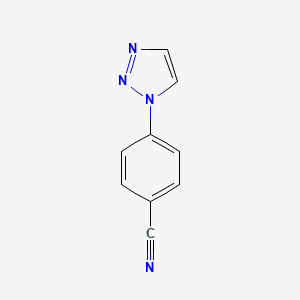

4-(1H-1,2,3-三唑-1-基)苯甲腈

货号 B2786551

CAS 编号:

85862-71-1

分子量: 170.175

InChI 键: FTMACWNFBQVPQX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

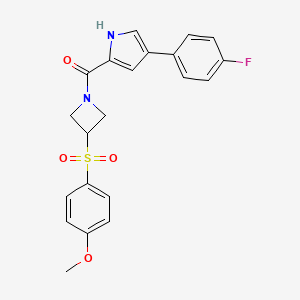

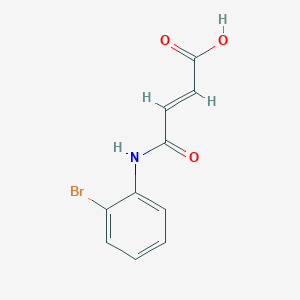

4-(1H-1,2,3-Triazol-1-yl)benzonitrile is a compound that has been studied for its potential use in cancer treatment . It has been used to construct HSP90 inhibitors-based drug conjugates for selective tumor therapy . The compound is part of a series of 4-(1H-1,2,3-triazol-1-yl)benzamides that were rationally designed and synthesized as HSP90 inhibitors .

Synthesis Analysis

The synthesis of 4-(1H-1,2,3-Triazol-1-yl)benzonitrile involves a series of steps. The compound was part of a series of 4-(1H-1,2,3-triazol-1-yl)benzamides that were rationally designed and synthesized . The structures of these compounds were characterized by 1H NMR, 13C NMR, and HR-MS .Molecular Structure Analysis

The molecular structure of 4-(1H-1,2,3-Triazol-1-yl)benzonitrile was characterized using various techniques. These include proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(1H-1,2,3-Triazol-1-yl)benzonitrile are complex. The compound was part of a series of 4-(1H-1,2,3-triazol-1-yl)benzamides that were rationally designed and synthesized . Preliminary HSP90 binding assay showed that some of these compounds exhibited significant HSP90α binding affinity .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1H-1,2,3-Triazol-1-yl)benzonitrile have been analyzed using various techniques. These include 1H NMR, 13C NMR, HR-MS, UV, and FTIR spectroscopies .科学研究应用

1. Application in Alzheimer’s Disease Research

- Summary of Application: The 1,2,3-triazole ring system, which is part of the “4-(1H-1,2,3-Triazol-1-yl)benzonitrile” compound, has been used in the synthesis of a quinoline-based [1,2,3]-triazole hybrid derivative. This derivative has been studied for its potential application in Alzheimer’s disease treatment .

- Methods of Application: The compound was synthesized via a Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt). The compound was then characterized using various spectroscopic techniques .

- Results or Outcomes: Computational studies were conducted to predict the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .

2. Application in Cancer Research

- Summary of Application: A series of 4-(1H-1,2,3-triazol-1-yl)benzamides were designed and synthesized as HSP90 inhibitors. HSP90 is a promising anticancer drug target .

- Methods of Application: The compounds were synthesized and their structures were characterized by 1H NMR, 13C NMR, and HR-MS. Preliminary HSP90 binding assay was conducted .

- Results or Outcomes: Some of the synthesized compounds exhibited significant HSP90α binding affinity. Among these, one compound displayed potent anti-proliferative activities, particularly in the Capan-1 cell line .

3. Application in Antibacterial, Antimalarial, and Antiviral Research

- Summary of Application: The 1,2,3-triazole ring system, which is part of the “4-(1H-1,2,3-Triazol-1-yl)benzonitrile” compound, has been used in the synthesis of a quinoline-based [1,2,3]-triazole hybrid derivative. This derivative has been studied for its potential application in antibacterial, antimalarial, and antiviral treatments .

- Methods of Application: The compound was synthesized via a Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt). The compound was then characterized using various spectroscopic techniques .

- Results or Outcomes: Computational studies were conducted to predict the interaction of the synthesized compound with various targets of relevance for developing new therapeutic options to counteract bacterial, malarial, and viral infections .

4. Application in Drug Discovery

未来方向

属性

IUPAC Name |

4-(triazol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-7-8-1-3-9(4-2-8)13-6-5-11-12-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMACWNFBQVPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-1,2,3-Triazol-1-yl)benzonitrile | |

Synthesis routes and methods

Procedure details

4-Fluorobenzonitrile (0.847 g, 7 mmol), 1H-[1,2,3]triazole (0.483 g, 7 mmol), Cs2CO3 (2.27 g, 7 mmol) and DMF (8 ml) and a magnetic stirrer were placed in a vial. The mixture was heated with stirring for 3 h at 80° C. Extractive work-up (EtOAc/H2O) and subsequent drying (Na2SO4) gave a crude product which was purified on silica giving 0.55 g (46%) of the title intermediate.

Citations

For This Compound

1

Citations

Deregulation of ubiquitin conjugation or deconjugation has been implicated in the pathogenesis of many human diseases including cancer. The deubiquitinating enzyme USP1 (…

Number of citations: 59

pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

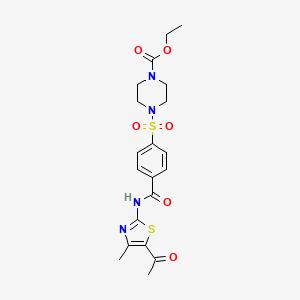

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2786477.png)

![ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2786480.png)

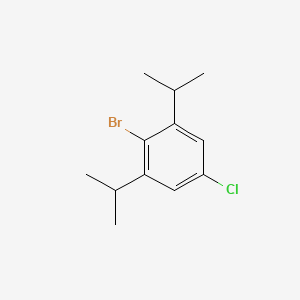

![6-Tert-butyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2786487.png)

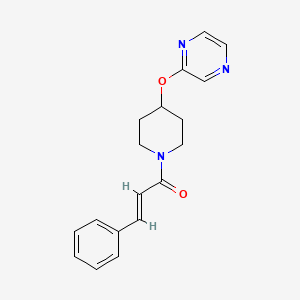

![2-(4,7,8-Trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2786491.png)